molecular formula C8H10INO2 B8564628 2-Ethoxy-6-iodo-3-methoxypyridine

2-Ethoxy-6-iodo-3-methoxypyridine

Cat. No. B8564628
M. Wt: 279.07 g/mol
InChI Key: ZKMSUVJZZVVQJX-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

In a microwave vial, 2-bromo-6-iodo-3-methoxypyridine (16-1 or 131-3, 150 mg, 0.48 mmol, 1 equiv) was dissolved in DMF (300 uL). Sodium ethoxide (268 uL, 21 wt % in EtOH, 0.72 mmol, 1.5 equiv) was added to the solution, and the reaction was heated in the microwave for 5 minutes at 100° C. The reaction mixture was partitioned between saturated NaHCO3 and DCM. The organic phase was washed once with brine, dried over Mg2SO4 and concentrated. The residue was purified by normal phase column chromatography (0-20% EtOAc in hexanes) to give the title compound (16-2). ESI+MS [M+H]+ C8H11INO2: 280.0 found, 280.1 required.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One
Quantity
268 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([I:10])[N:3]=1.[O-:11][CH2:12][CH3:13].[Na+]>CN(C=O)C>[CH2:12]([O:11][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([I:10])[N:3]=1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1OC)I
Name
Quantity
300 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
268 μL
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between saturated NaHCO3 and DCM
WASH
Type
WASH
Details
The organic phase was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by normal phase column chromatography (0-20% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC(=CC=C1OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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